PTH-serine

Descripción general

Descripción

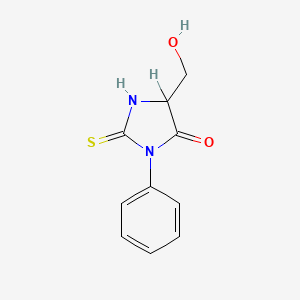

PTH-serine is an organic compound with a unique structure that includes a hydroxymethyl group, a phenyl group, and a thioxoimidazolidinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PTH-serine typically involves the reaction of 5-hydroxymethylfurfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This method ensures the formation of the desired compound with high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound .

Análisis De Reacciones Químicas

2.1. Peptide Ligation Reactions

One of the significant reactions involving PTH-serine is its participation in peptide ligation. A method has been developed for the chemoselective ligation of unprotected peptides at serine residues using salicylaldehyde esters. This reaction proceeds through the formation of a stable N,O-benzylidene acetal intermediate, which is formed when the aldehyde captures the hydroxyl group of serine. The reaction can be summarized as follows:

-

Formation of Imine : The aldehyde reacts with the serine hydroxyl group to form an imine.

-

Acyl Shift : A 1,5 O→N acyl shift occurs, resulting in a stable intermediate.

-

Cleavage : The acetal is cleaved using trifluoroacetic acid, yielding the desired peptide product.

This method has shown high efficiency with conversions exceeding 95% within hours .

2.2. Dehydration and Fragmentation Mechanisms

Research indicates that serine can undergo various fragmentation reactions, particularly under thermal treatment conditions. The primary pathway involves dehydration leading to the formation of 2-aminoacrylic acid, with subsequent decarboxylation and deamination being less significant under standard conditions. The kinetic model for this decomposition includes a series of reactions:

-

Dehydration :

-

Kinetic Parameters : The onset decomposition temperature is approximately 700 K, with complete conversion at around 1090 K .

2.3. Catalysis by Serine Proteases

This compound also plays a crucial role in enzymatic reactions catalyzed by serine proteases. These enzymes utilize serine residues to hydrolyze peptide bonds through a double displacement mechanism:

-

Acylation Step : The nucleophilic attack by serine on the carbonyl carbon of the substrate forms a tetrahedral intermediate.

-

Deacylation Step : Water acts as a nucleophile to regenerate the free enzyme, completing the catalytic cycle.

The energy profile for this reaction shows that the formation of the tetrahedral intermediate is often the rate-determining step .

3.1. Kinetic Parameters for Decomposition Reactions of Serine

The following table summarizes key kinetic parameters for various fragmentation pathways of serine:

| Reaction | Rate Constant (cm³/mol·s) | Activation Energy (kJ/mol) |

|---|---|---|

| Ser → H₂O + Product | $$ | |

| 3.47 \times 10^{13}$$ | 230.3 | |

| Ser → CO₂ + Product | $$ | |

| 3.40 \times 10^{13}$$ | 276.3 | |

| Ser → NH₃ + Product | $$ | |

| 2.64 \times 10^{13}$$ | 268.0 | |

| Ser + H → H₂ + Product | $$ | |

| 1.00 \times 10^{14}$$ | 299.0 |

3.2. Peptide Ligation Efficiency

The following table details the efficiency of peptide ligation involving this compound:

| Entry | Peptide C-SAL-ester | N-terminal Peptide | Time (h) | Conversion (%) | Product Size (aa) |

|---|---|---|---|---|---|

| 1 | Z-DTTADA- | H-SRQQGESNQERGARARL-NH₂ | 8 | >95 | 23 |

| 2 | Z-DTTAD a- | H-SRQQGESNQERGARARL-NH₂ | 8 | >95 | 23 |

| 3 | H₂N-VIGGVGNN- | H-TLHAPTD-OH | 2 | >95 | 15 |

Aplicaciones Científicas De Investigación

Biochemical Applications

PTH-serine plays a significant role in biochemical studies, particularly in understanding the mechanisms of PTH receptors. Research has shown that mutations in the PTH receptor can affect its binding characteristics and downstream signaling pathways. For instance, a study introduced a serine mutation in the opossum PTH receptor, revealing altered cAMP production and enhanced inositol phosphate production in mutant receptors compared to wild-type receptors. This suggests that this compound analogs could be utilized for screening therapeutic agents targeting osteoporosis .

Neurological Research

Recent studies have explored the implications of serine metabolism in neurological contexts. L-serine, a form of serine, is crucial for synthesizing sphingolipids, which are essential for neuronal function. Research indicates that disturbances in serine metabolism can lead to neurodegenerative conditions. For example, dietary serine supplementation has been shown to restore spatial memory in Alzheimer's disease models, highlighting its potential as a therapeutic agent . Additionally, serine's role in regulating cellular senescence has been investigated, with implications for aging and associated diseases .

Therapeutic Interventions

This compound analogs are being studied for their potential therapeutic applications. The modulation of PTH signaling pathways through these analogs could provide new avenues for treating conditions like osteoporosis and other metabolic bone diseases. The ability of this compound to influence osteoblast activity and bone remodeling makes it a candidate for further clinical exploration .

Case Studies and Research Findings

Several studies have documented the effects of this compound in various biological systems:

- Osteoporosis Treatment : A study demonstrated that PTH analogs could significantly enhance bone formation and mineralization in osteoporotic models, suggesting that this compound may have similar effects due to its structural similarities with native PTH .

- Cellular Senescence : Research involving human dental pulp cells showed that serine supplementation did not rescue replicative senescence caused by PHGDH inhibition, indicating the complex role of serine in cellular aging processes .

Data Table: Summary of Research Findings on this compound Applications

Mecanismo De Acción

The mechanism of action of PTH-serine involves its interaction with specific molecular targets and pathways. The compound can form high-affinity adducts with target proteins, altering their function and activity. This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .

Comparación Con Compuestos Similares

Similar Compounds

5-(Hydroxymethyl)furfural: A related compound with similar structural features but different reactivity and applications.

2,5-Diformylfuran: Another derivative with distinct chemical properties and uses.

5-Methylfurfural: A compound with similar functional groups but different biological activity.

Uniqueness

PTH-serine stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions.

Actividad Biológica

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate metabolism in the body. Among its various forms, PTH(1–34) is the most studied due to its biological activity and therapeutic potential. This article focuses on the biological activity of PTH-serine, particularly its implications in various physiological processes and clinical conditions.

Overview of PTH and Its Variants

PTH is synthesized in the parathyroid glands and plays a pivotal role in maintaining calcium homeostasis. The full-length PTH molecule consists of 84 amino acids, but the biologically active fragment is primarily PTH(1–34). Recent studies have explored the effects of specific amino acid substitutions, such as serine to proline mutations, on the biological activity of these peptides.

Biological Activity of this compound

Key Findings:

- Mutation Studies : A study reported that a homozygous Ser-1 to Pro-1 mutation in PTH(1-34) did not significantly alter its biological activity. Both synthetic [S1]PTH(1-34) and [P1]PTH(1-34) induced comparable cyclic adenosine monophosphate (cAMP) production in vitro, suggesting that the substitution at position 1 does not impair function at this level .

- Cellular Response : In cellular assays using human osteosarcoma cells (SaOS-2) and HEK293 cells, both forms showed indistinguishable potency and efficacy in stimulating cAMP production. The half-maximal effective concentrations (EC50) were similar across both variants, indicating preserved biological function despite the mutation .

- Clinical Implications : In cases of familial hypoparathyroidism with elevated but functionally inactive PTH due to a mutation, treatment with teriparatide (a recombinant form of PTH) demonstrated significant clinical benefits. Patients experienced normalization of calcium levels and improved quality of life, underscoring the importance of functional PTH in therapy .

PTH exerts its effects through specific receptors, primarily the PTH receptor type 1 (PTHr1), which activates signaling pathways leading to increased intracellular cAMP levels. The phosphorylation of serine residues plays a crucial role in mediating these effects:

- Na+-K+-ATPase Regulation : PTH inhibits Na+-K+-ATPase activity through serine phosphorylation via protein kinase C (PKC) pathways. This mechanism illustrates how PTH modulates renal phosphate reabsorption by facilitating internalization of sodium-dependent phosphate transporters .

- Osteoclast Differentiation : Recent research has indicated that serine metabolism is linked to osteoclast differentiation, suggesting that metabolic pathways may influence bone resorption processes regulated by PTH .

Case Study 1: Familial Hypoparathyroidism

A family with familial hypoparathyroidism exhibited high levels of biologically inactive PTH due to a mutation. Despite elevated PTH levels, patients presented with hypocalcemia. Treatment with teriparatide resulted in significant improvements in calcium levels and overall health, highlighting the therapeutic potential of active PTH in managing such conditions .

Case Study 2: Mutation Analysis

In a cohort study involving patients with symptomatic hypocalcemia, genetic analysis revealed mutations affecting the functionality of PTH. The inability to produce biologically active hormone led to misdiagnosis and inappropriate treatment strategies until teriparatide was introduced, demonstrating its efficacy in restoring biochemical balance .

Propiedades

IUPAC Name |

5-(hydroxymethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-6-8-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5,8,13H,6H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXXSWPUYDARQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101213360 | |

| Record name | 5-(Hydroxymethyl)-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101213360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5789-22-0 | |

| Record name | 5-(Hydroxymethyl)-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5789-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005789220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC116496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Hydroxymethyl)-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101213360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is PTH-serine and how is it relevant to protein research?

A1: this compound is a derivative of the amino acid serine. It is generated during Edman degradation, a chemical process used to determine the amino acid sequence of a protein [, , ]. In this method, the protein's N-terminal amino acid reacts with phenylisothiocyanate, forming a PTH-amino acid (in this case, this compound if the terminal amino acid is serine), which is then cleaved and identified.

Q2: Can this compound be used to identify phosphorylation sites in proteins?

A2: Yes, analyzing this compound can help identify phosphorylation sites. During Edman degradation, phosphorylated serine residues will yield a different PTH derivative than non-phosphorylated serine. Researchers have used techniques like HPLC [] to distinguish between this compound and PTH-phosphoserine, pinpointing the exact location of phosphorylated serine residues within the protein sequence.

Q3: Are there any challenges in detecting this compound during sequencing?

A3: Yes, accurately quantifying this compound during Edman degradation can be challenging []. This is because the standard methods used for detection may not differentiate well between this compound and PTH-phosphoserine. This can complicate the analysis, particularly when trying to determine if a serine residue in a protein is phosphorylated or not.

Q4: What happens to this compound during acid hydrolysis?

A5: this compound is converted to alanine when hydrolyzed with boiling hydriodic acid []. This reaction is in contrast to hydrolysis with hydrochloric acid, where this compound degrades differently. This distinction is important for researchers using acid hydrolysis to analyze PTH-amino acids from Edman degradation, as the choice of acid will influence the final products and subsequent analysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.